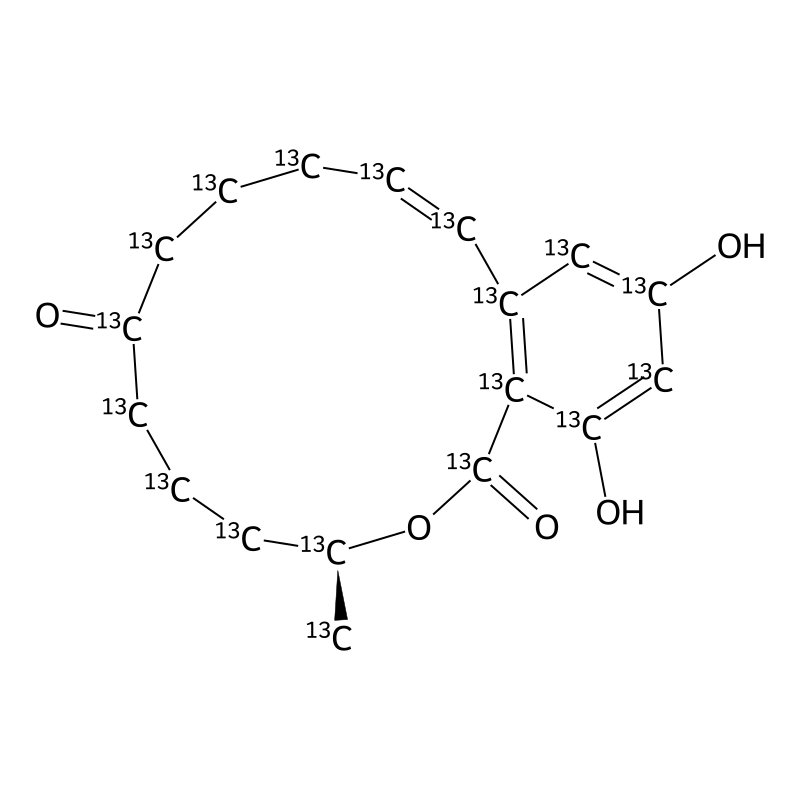

Zearalenone 13C18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Certan Vial

Zearalenone-13C18 is the 13C isotope-labeled analog of the mycotoxin, zearalenone.

Zearalenone 13C18 (CAS 911392-43-3) is a fully carbon-13 stable isotope-labeled analog of the estrogenic mycotoxin zearalenone, primarily procured as a premium internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS). Characterized by a uniform +18 Da mass shift compared to its native counterpart, this compound is engineered to provide absolute matrix effect compensation in complex agricultural, food, and biological matrices. In high-throughput testing environments, the procurement of fully 13C-labeled standards is the benchmark for ensuring regulatory compliance and analytical reproducibility, as it overcomes the severe ion suppression limitations of external calibration in highly complex matrices like corn, coffee, and animal feed .

Procurement Fit

Substituting Zearalenone 13C18 with external calibration, structural analogs (e.g., zearalanone), or cheaper deuterated standards (e.g., Zearalenone-d6) introduces critical vulnerabilities in quantitative workflows. In complex matrices, co-eluting interferences cause severe ion suppression or enhancement, which external calibration cannot correct, leading to false negatives or non-compliant recovery rates. While deuterated standards are common substitutes, they suffer from chromatographic retention time shifts due to the isotope effect, meaning the standard and the native analyte do not experience the exact same matrix suppression at the detector. Furthermore, deuterated compounds are susceptible to hydrogen-deuterium (H/D) exchange in protic solvents used during extraction, whereas the fully 13C-labeled carbon skeleton of Zearalenone 13C18 remains absolutely stable, ensuring perfect co-elution and absolute quantitative fidelity [1].

Substitution Risk

Superior Recovery in Suppressive Matrices vs. External Calibration

In the analysis of complex matrices such as roasted coffee and corn feed, native zearalenone experiences severe ion suppression, with matrix effects reducing signal intensity by up to 80%. Utilizing Zearalenone 13C18 as an internal standard perfectly compensates for this suppression, restoring quantitative accuracy. Studies demonstrate that while external calibration yields unacceptably low or highly variable recoveries, the application of 13C18-Zearalenone achieves highly reproducible recoveries of 98.2% to 111% in roasted coffee matrices and 86-100% in corn feed, strictly adhering to Codex Alimentarius (CAC) guidelines [1].

| Evidence Dimension | Analytical Recovery Rate |

| Target Compound Data | 98.2% - 111% recovery |

| Comparator Or Baseline | <50% to 80% effective recovery / severe signal suppression (External calibration without IS) |

| Quantified Difference | Restoration of recovery to >98% compliance limits |

| Conditions | LC-MS/MS analysis of roasted coffee and corn feed matrices |

Procurement of the 13C18 standard is mandatory for laboratories requiring ISO-compliant recovery rates in complex, highly suppressive food and feed matrices.

Perfect Co-elution vs. Deuterated Standards

Deuterium-labeled internal standards frequently exhibit a chromatographic isotope effect in reversed-phase liquid chromatography, resulting in a slight retention time shift relative to the native analyte. This shift means the deuterated standard and native zearalenone enter the mass spectrometer at slightly different times, exposing them to different matrix interferences and compromising ion suppression correction. Zearalenone 13C18, due to the minimal physicochemical difference of 13C vs 12C, co-elutes exactly with native zearalenone, ensuring that both molecules experience the identical matrix environment at the exact millisecond of ionization [1].

| Evidence Dimension | Chromatographic Retention Time Shift |

| Target Compound Data | Zero retention time shift (perfect co-elution) |

| Comparator Or Baseline | Observable retention time shift (Deuterated Zearalenone-d6) |

| Quantified Difference | Elimination of retention time discrepancy |

| Conditions | Reversed-phase LC-MS/MS |

Perfect co-elution eliminates the risk of differential ion suppression, making 13C18 the only choice for rigorous, legally defensible quantitative assays.

Absolute Structural Stability vs. H/D Exchange

During sample extraction and LC-MS/MS analysis, protic solvents (such as water, methanol, and acetonitrile) are universally employed. Deuterated internal standards are inherently at risk of intermolecular hydrogen-deuterium (H/D) exchange and intramolecular scrambling in these environments, which alters the precursor mass and degrades the accuracy of the internal standard calibration. Because Zearalenone 13C18 incorporates the heavy isotope directly into its rigid carbon skeleton, it is 100% immune to isotopic exchange or scrambling, maintaining a stable +18 Da mass shift (m/z 335.2 for [M-H]-) throughout aggressive extraction protocols [1].

| Evidence Dimension | Isotopic Stability in Protic Solvents |

| Target Compound Data | 100% stable (No isotopic exchange) |

| Comparator Or Baseline | Susceptible to H/D exchange and scrambling (Deuterated standards) |

| Quantified Difference | Complete elimination of mass-shift degradation during extraction |

| Conditions | Liquid-liquid extraction and LC-MS/MS in protic mobile phases |

Buyers can rely on 13C18 standards for multi-day batch analyses and complex extractions without fear of standard degradation or signal loss.

ISO/IEC 17025 Accredited Food and Feed Testing

Due to its ability to perfectly correct for severe matrix effects without retention time shifts, Zearalenone 13C18 is the standard of choice for high-throughput commercial laboratories testing corn, wheat, peanut butter, and complex animal feeds via LC-MS/MS [1].

Development of Certified Reference Materials (CRMs)

The absolute isotopic stability and +18 Da mass shift of Zearalenone 13C18 make it an essential metrological tool for national metrology institutes and commercial suppliers developing matrix-matched CRMs (e.g., corn flour CRMs) using isotope-dilution mass spectrometry (ID-LC-MS/MS)[1].

Human Biomonitoring and Exposome Studies

In clinical and toxicological studies analyzing trace levels of mycotoxins in complex biological fluids like breast milk or urine, Zearalenone 13C18 provides the necessary analytical rigor to compensate for extreme biological matrix variability and ensure accurate exposure assessments [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types